Cis-(1R,3S) vs. Cis-(1S,3R): 3-Fold Difference in GABAC ρ1 Receptor Potency
At human homomeric GABAC ρ1 receptors expressed in Xenopus oocytes, the (+)-cis enantiomer corresponding to the (1R,3S) configuration exhibits an EC50 of 26.1±1.1 μM, while the (−)-cis enantiomer (1S,3R) shows an EC50 of 78.5±3.5 μM—an approximately 3-fold difference in agonist potency [1]. At GABAC ρ2 receptors, the potency differential persists with (+)-cis EC50=20.1±2.1 μM versus (−)-cis EC50=63.8±23.3 μM [1].
| Evidence Dimension | Agonist potency at human GABAC ρ1 receptor |
|---|---|
| Target Compound Data | EC50 = 26.1±1.1 μM (partial agonist) |
| Comparator Or Baseline | (−)-cis enantiomer (1S,3R): EC50 = 78.5±3.5 μM (partial agonist) |
| Quantified Difference | Target compound is approximately 3.0-fold more potent (lower EC50) than the opposite cis enantiomer |
| Conditions | Human homomeric ρ1 GABAC receptors expressed in Xenopus oocytes; two-electrode voltage clamp |
Why This Matters
This demonstrates stereospecific recognition at GABAC receptors; procuring the correct (1R,3S) enantiomer is essential for achieving consistent pharmacological activity in receptor studies.
- [1] Chebib M, Duke RK, Allan RD, Johnston GAR. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABAC receptors. European Journal of Pharmacology. 2001;430(2-3):185-192. PMID: 11711030. View Source
